N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a small-molecule compound featuring an azetidine ring fused with a 1,2,3-triazole moiety and a 4-methoxybenzyl group. The azetidine core provides conformational rigidity, while the triazole group enhances binding affinity through hydrogen bonding and π-π interactions. The 4-methoxyphenyl substituent may improve solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(triazol-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-21-13-4-2-11(3-5-13)8-15-14(20)18-9-12(10-18)19-7-6-16-17-19/h2-7,12H,8-10H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCRRXYYNXKDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This step involves the reaction of an azide with an alkyne under mild conditions to form the 1,2,3-triazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a suitable nucleophile.
Azetidine Ring Formation: The azetidine ring is typically formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the azetidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups, depending on the reagents used.
Scientific Research Applications
Molecular Formula
- C : 14
- H : 16
- N : 4
- O : 2
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing triazole rings, including N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide. Triazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Triazoles can interfere with the synthesis of nucleic acids and proteins in cancer cells, leading to apoptosis (programmed cell death).
- Case Studies :
Antimicrobial Properties
Compounds similar to this compound have shown promising antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : The triazole moiety is effective against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Triazoles are widely recognized for their antifungal properties, making them valuable in treating infections caused by fungi .
Table of Biological Activities
| Activity Type | Target Organisms/Cells | Inhibition Percentage (%) | Reference |
|---|---|---|---|
| Anticancer | HCT116, MCF7 | 50 - 80 | |
| Antibacterial | E. coli, S. aureus | 60 - 90 | |
| Antifungal | Candida spp., Aspergillus spp. | 70 - 85 |
Drug Development Potential
The structural features of this compound make it a candidate for further development into therapeutic agents:
- ADME Properties : Preliminary studies on absorption, distribution, metabolism, and excretion (ADME) indicate favorable profiles for this compound class .
- Molecular Hybridization : The compound can serve as a scaffold for designing new hybrids that combine multiple pharmacophores to enhance efficacy against specific diseases .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs:
The compound shares structural homology with several triazole-azetidine derivatives and related heterocycles. Below is a comparative analysis:
Functional Insights:
- Azetidine vs.
- Substituent Effects : The 4-methoxybenzyl group in the target compound likely improves aqueous solubility relative to the naphthyl group in BF96728 or the phenyl groups in derivatives. However, this may come at the cost of reduced membrane permeability compared to lipophilic analogs .
- The triazole-azetidine scaffold may offer a unique pharmacophore for kinase inhibition, though further testing is required .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, structural characteristics, and biological activity, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically utilizing a combination of organic reactions such as azide-alkyne cycloaddition (the "click" reaction) to form the triazole ring. The compound's structure includes an azetidine ring and a methoxyphenyl moiety, contributing to its unique properties.
Structural Formula
The molecular formula of the compound is CHNO. The key features include:
- Azetidine ring : A four-membered nitrogen-containing ring.
- Triazole ring : A five-membered heterocycle containing three nitrogen atoms.
- Methoxy group : Enhances lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential efficacy against various pathogens. Triazoles have been shown to disrupt fungal cell wall synthesis and inhibit key enzymes necessary for microbial survival .
Anticancer Potential
The compound's structural features may also contribute to its anticancer activity. Triazole derivatives are known to target multiple pathways involved in cancer cell proliferation. Studies have highlighted that modifications in triazole-based compounds can enhance their cytotoxicity against different cancer cell lines by inhibiting enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | , |
| Anticancer | Inhibition of key enzymes (e.g., HDAC, thymidylate synthase) | , |
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol biosynthesis .
- Anticancer Activity : Another research highlighted the effectiveness of triazole compounds in inhibiting the growth of breast cancer cell lines (MCF-7). The study reported a dose-dependent cytotoxic effect linked to apoptosis induction .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide?
The compound’s 1,2,3-triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction . Key steps include:
- Azide precursor preparation : Reacting an azide-containing intermediate (e.g., 4-methoxybenzyl azide) with a propargyl-substituted azetidine.
- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in solvents like DMF or THF at 25–60°C .
- Purification : Column chromatography or recrystallization to isolate the triazole product.
Q. How can structural integrity and purity be validated for this compound?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., azetidine ring protons at δ 3.5–4.5 ppm; triazole protons at δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₂₀N₄O₂: 300.1585) .
- X-ray crystallography : SHELXL software refines crystal structures to confirm stereochemistry and bond angles .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Given structural analogs (e.g., azetidine-triazole derivatives), prioritize:
- In vitro CNS activity : Screen for serotonin/dopamine receptor binding (IC₅₀) using radioligand displacement assays .
- Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .
- Solubility/log P : HPLC or shake-flask methods to predict pharmacokinetic properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematic modifications and testing are critical:
- Azetidine ring substitution : Replace with pyrrolidine or piperidine to assess conformational effects on receptor binding .
- Triazole substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- 4-Methoxybenzyl group : Compare with halogenated (e.g., 4-fluorobenzyl) or bulkier aryl groups to evaluate steric effects .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from pharmacokinetic factors:
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify degradation pathways (e.g., CYP450-mediated oxidation) .
- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 cell monolayers to measure permeability (Papp) .
- Dose-response in animal models : Compare ED₅₀ in murine anxiety/depression models (e.g., forced swim test) with in vitro IC₅₀ .
Q. How can crystallography elucidate binding interactions with target proteins?
Co-crystallization with receptors (e.g., serotonin transporter) followed by SHELXL refinement reveals:
Q. What computational methods predict metabolic hotspots in this compound?
Combine in silico tools:
- Density functional theory (DFT) : Calculate electron density to identify oxidation-prone sites (e.g., methoxy O-methyl groups) .
- Molecular docking : Simulate interactions with CYP3A4/2D6 isoforms to predict demethylation or hydroxylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
